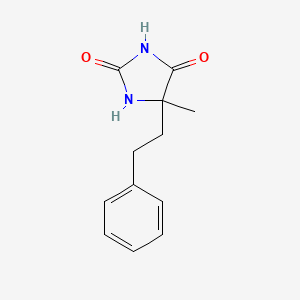
2-Ethylhexyl hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl hydrogen maleate: is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . . This compound is a type of anionic surfactant and is used in various industrial applications due to its excellent film-forming, dispersing, and emulsifying properties .
Mechanism of Action
Target of Action
This compound is a mono-constituent substance of organic origin
Mode of Action
The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with 2-ethylhexanol . The reaction typically involves the use of a catalyst such as sulfuric acid or amphoteric tetrabutyl titanate . The reaction is carried out under reflux conditions, often using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl hydrogen maleate has several applications in scientific research:
Comparison with Similar Compounds
- 2-Ethylhexyl acrylate
- Bis(2-ethylhexyl) maleate
- 2-Ethylhexyl acetate
- 2-Ethylhexyl sulfate
Comparison:
- 2-Ethylhexyl hydrogen maleate is unique due to its specific ester structure, which imparts distinct emulsifying and film-forming properties .
- 2-Ethylhexyl acrylate is primarily used in the production of polymers and adhesives.
- Bis(2-ethylhexyl) maleate is used as a plasticizer in polymer production.
- 2-Ethylhexyl acetate is a solvent used in coatings and inks.
- 2-Ethylhexyl sulfate is a surfactant used in detergents and personal care products .
Properties
CAS No. |
2370-71-0 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
(Z)-4-octoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |
InChI Key |
VTWGIDKXXZRLGH-HJWRWDBZSA-N |
SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)O |
Key on ui other cas no. |
7423-42-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)




![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)
![2-[(4-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B3022941.png)

![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
